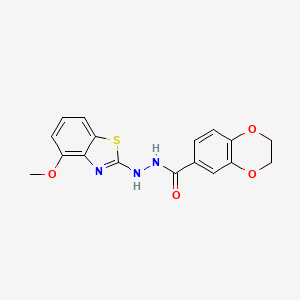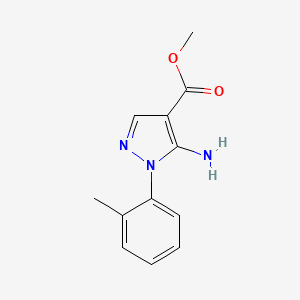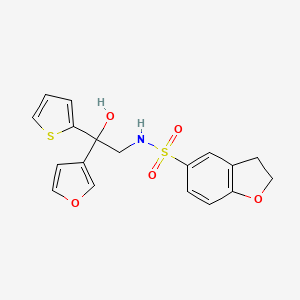
1-(5-Bromo-3-fluoro-2-hydroxyphenyl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Bromo-3-fluoro-2-hydroxyphenyl)propan-1-one is a chemical compound with the molecular formula C9H8BrFO2 and a molecular weight of 247.06 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a bromine atom, a fluorine atom, and a hydroxyl group attached to a phenyl ring, which is further connected to a propan-1-one group .作用机制
The mechanism of action of 1-(5-Bromo-3-fluoro-2-hydroxyphenyl)propan-1-one is not fully understood, but it is believed to exert its effects through multiple pathways. This compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. This compound has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells and induce apoptosis, which is programmed cell death. This compound has also been shown to reduce inflammation and oxidative stress in animal models of disease. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
1-(5-Bromo-3-fluoro-2-hydroxyphenyl)propan-1-one has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent biological activity. However, there are also limitations to using this compound in lab experiments. The compound is not very water-soluble, which can make it difficult to work with in certain assays. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
未来方向
There are several future directions for research on 1-(5-Bromo-3-fluoro-2-hydroxyphenyl)propan-1-one. One area of interest is the development of novel drug candidates based on this compound. Another area of interest is the investigation of the potential use of this compound in the treatment of neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects. Overall, this compound has shown promising results in scientific research and is a compound of interest for further investigation.
合成方法
1-(5-Bromo-3-fluoro-2-hydroxyphenyl)propan-1-one can be synthesized using different methods, including the Claisen-Schmidt condensation reaction, which involves the reaction of 5-bromo-3-fluoro-2-hydroxybenzaldehyde and propanone in the presence of a base catalyst. Other methods include the use of microwave-assisted synthesis, which has been shown to increase the yield of this compound and reduce the reaction time.
科学研究应用
1-(5-Bromo-3-fluoro-2-hydroxyphenyl)propan-1-one has been extensively studied for its potential applications in drug development. It has been shown to exhibit anti-inflammatory, antioxidant, and anti-cancer properties in various in vitro and in vivo studies. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease due to its ability to inhibit the formation of amyloid-beta plaques and reduce oxidative stress.
属性
IUPAC Name |
1-(5-bromo-3-fluoro-2-hydroxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-2-8(12)6-3-5(10)4-7(11)9(6)13/h3-4,13H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSUDZPZKGXGDJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C(=CC(=C1)Br)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-3-(2-chlorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acrylamide](/img/structure/B2621812.png)


![Propan-2-yl 6-[(4-fluorophenyl)carbamoyl]pyridine-2-carboxylate](/img/structure/B2621817.png)
![1-methyl-5-[(2-methylpiperidin-1-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B2621818.png)

![2-Methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2621823.png)
![N-Methyl-N-[[1-[(5-methylthiophen-2-yl)methyl]pyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2621824.png)



amine](/img/structure/B2621830.png)
